4-(Cyclohexylthio)-3-nitrobenzoic acid

Lipophilicity Drug Discovery ADME Prediction

4-(Cyclohexylthio)-3-nitrobenzoic acid (CAS 352523-83-2) is a disubstituted benzoic acid derivative featuring a cyclohexylthioether group at the para-position and a nitro group at the meta-position relative to the carboxylic acid. With the molecular formula C₁₃H₁₅NO₄S and a molecular weight of 281.33 g/mol, this compound serves as a valuable synthetic building block in medicinal chemistry and agrochemical research.

Molecular Formula C13H15NO4S
Molecular Weight 281.33
CAS No. 352523-83-2
Cat. No. B2988188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclohexylthio)-3-nitrobenzoic acid
CAS352523-83-2
Molecular FormulaC13H15NO4S
Molecular Weight281.33
Structural Identifiers
SMILESC1CCC(CC1)SC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C13H15NO4S/c15-13(16)9-6-7-12(11(8-9)14(17)18)19-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,15,16)
InChIKeyQBNAVGCTRZCBGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Cyclohexylthio)-3-nitrobenzoic Acid (CAS 352523-83-2): Product Specification and Primary Research Applications for Scientific Procurement


4-(Cyclohexylthio)-3-nitrobenzoic acid (CAS 352523-83-2) is a disubstituted benzoic acid derivative featuring a cyclohexylthioether group at the para-position and a nitro group at the meta-position relative to the carboxylic acid. With the molecular formula C₁₃H₁₅NO₄S and a molecular weight of 281.33 g/mol, this compound serves as a valuable synthetic building block in medicinal chemistry and agrochemical research . Its structure enables key transformations, including reduction of the nitro group to an amine for further diversification [1]. The compound is commercially available from multiple vendors with purities of 95–97% and is identified by the synonym RARECHEM AL BE 0992 .

4-(Cyclohexylthio)-3-nitrobenzoic Acid: Rationale Against Simple Substitution with Closest Analogs in Medicinal Chemistry Programs


Substitution of 4-(cyclohexylthio)-3-nitrobenzoic acid with closely related analogs, such as 4-(methylthio)-3-nitrobenzoic acid (CAS 64399-24-2) or 3-nitro-4-(phenylthio)benzoic acid (CAS 37531-36-5), is not straightforward due to significant differences in key physicochemical properties that govern bioavailability, solubility, and metabolic stability [1][2]. The cyclohexylthio moiety introduces substantially greater lipophilicity compared to a methylthio group, as quantified by computed LogP values (3.6 vs. 1.9, respectively) [3]. This difference directly impacts membrane permeability and non-specific protein binding, factors critical in early-stage drug discovery. Furthermore, the pKa of the carboxylic acid group is predicted to be 3.50 ± 0.10 for the target compound , a value that influences its ionization state at physiological pH and differs from the pKa values of its analogs. These property variations can lead to divergent absorption, distribution, metabolism, and excretion (ADME) profiles, making direct replacement without re-optimization of a lead series inadvisable.

4-(Cyclohexylthio)-3-nitrobenzoic Acid (CAS 352523-83-2): Quantitative Evidence of Differentiation from Closest Analogs


Lipophilicity Differentiation: LogP Comparison of 4-(Cyclohexylthio)-3-nitrobenzoic Acid vs. 4-(Methylthio)-3-nitrobenzoic Acid

The target compound exhibits a computed XLogP3 value of 3.6, reflecting the significant lipophilic contribution of the cyclohexylthio group [1]. In contrast, the closely related analog 4-(methylthio)-3-nitrobenzoic acid (CAS 64399-24-2), which substitutes the cyclohexyl group with a methyl group, has a predicted LogP of 1.9 . This 1.7-unit increase in LogP for the target compound corresponds to an approximately 50-fold higher predicted octanol-water partition coefficient, indicating substantially greater lipophilicity.

Lipophilicity Drug Discovery ADME Prediction

Ionization State Differentiation: pKa of 4-(Cyclohexylthio)-3-nitrobenzoic Acid vs. 4-(Cyclohexylthio)benzoic Acid

The predicted pKa of 4-(cyclohexylthio)-3-nitrobenzoic acid is 3.50 ± 0.10 . The presence of the electron-withdrawing nitro group at the meta-position significantly lowers the pKa compared to the non-nitrated analog 4-(cyclohexylthio)benzoic acid (CAS 32910-52-4), for which the pKa of benzoic acid itself (4.20) serves as a baseline [1]. This pKa difference of approximately 0.7 units means that at physiological pH (7.4), the target compound exists predominantly in its ionized carboxylate form (>99.9%), while the non-nitrated analog is also largely ionized but to a lesser extent. This shift can affect solubility, membrane permeability, and interactions with biological targets.

Acid Dissociation Constant Bioavailability Formulation

Molecular Bulk and Rotatable Bond Count: Impact on Binding Entropy

4-(Cyclohexylthio)-3-nitrobenzoic acid contains 19 heavy atoms and 3 rotatable bonds (excluding the carboxylic acid rotation), with a molecular complexity score of 338 [1]. In comparison, the methylthio analog (CAS 64399-24-2) has only 14 heavy atoms and 2 rotatable bonds, with a complexity score of 261 [2]. The increased molecular bulk and conformational flexibility of the target compound, conferred by the cyclohexyl ring, can lead to greater entropic penalties upon binding to a rigid protein pocket. Conversely, this flexibility may enable the compound to adopt conformations that better complement certain binding sites, a trade-off that is highly target-dependent.

Molecular Complexity Ligand Efficiency Conformational Entropy

Differentiation from Ester Prodrug Form: Methyl 4-(Cyclohexylthio)-3-nitrobenzoate

The methyl ester derivative, methyl 4-(cyclohexylthio)-3-nitrobenzoate (CAS 340974-13-2), has a molecular weight of 295.35 g/mol and a predicted boiling point of 433.2 ± 35.0 °C , compared to the free acid's molecular weight of 281.33 g/mol and predicted boiling point of 451.5 ± 40.0 °C . The lower boiling point of the ester reflects its inability to form intermolecular hydrogen bonds via the carboxylic acid dimer. More importantly, the ester serves as a common prodrug strategy to enhance oral bioavailability by masking the charged carboxylate. The free acid is the active metabolite, and the ester is designed to be hydrolyzed in vivo. For in vitro biochemical assays or target engagement studies, the free acid is the relevant form, as the ester may exhibit different potency or selectivity due to altered membrane permeability and target binding [1].

Prodrug Strategy Bioavailability Chemical Stability

4-(Cyclohexylthio)-3-nitrobenzoic Acid: Recommended Research Applications Based on Quantifiable Differentiation


Scaffold for Structure-Activity Relationship (SAR) Exploration of Lipophilic Binding Pockets

Given its high computed LogP of 3.6 [1], 4-(cyclohexylthio)-3-nitrobenzoic acid is well-suited as a core scaffold for medicinal chemistry programs targeting enzymes or receptors with deep, hydrophobic binding pockets. The cyclohexylthio group provides a significant increase in lipophilicity compared to smaller alkylthio analogs (e.g., Δ LogP = +1.7 vs. methylthio ), allowing for enhanced van der Waals interactions and improved binding affinity in such environments. Researchers can leverage this property to optimize lead compounds for targets where lipophilicity is a key driver of potency.

Synthetic Intermediate for Diversification via Nitro Reduction

The nitro group of 4-(cyclohexylthio)-3-nitrobenzoic acid can be selectively reduced to a primary amine using standard hydrogenation conditions (e.g., H₂, Pd/C) or chemical reductants [1]. This transformation generates 4-amino-3-(cyclohexylthio)benzoic acid, a versatile intermediate for further functionalization, such as amide bond formation, diazotization, or incorporation into heterocyclic systems. This reactivity profile makes the compound a valuable building block for the synthesis of more complex molecules in medicinal chemistry and agrochemical research.

Free Acid Reference Standard for Prodrug and Metabolite Studies

In studies involving ester prodrugs like methyl 4-(cyclohexylthio)-3-nitrobenzoate, the free acid serves as the essential reference standard for monitoring prodrug hydrolysis and quantifying active metabolite formation [1]. Its distinct physicochemical properties, including a higher boiling point (451.5 °C vs. 433.2 °C for the ester ) and a predicted pKa of 3.50 , differentiate it from the ester form and enable accurate analytical method development (e.g., HPLC, LC-MS). Procurement of the pure free acid is therefore critical for pharmacokinetic, pharmacodynamic, and in vitro metabolism studies.

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